Aceclidine

Catalog No.
S516898
CAS No.
827-61-2
M.F
C9H15NO2
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aceclidine

CAS Number

827-61-2

Product Name

Aceclidine

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl acetate

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3

InChI Key

WRJPSSPFHGNBMG-UHFFFAOYSA-N

SMILES

CC(=O)OC1CN2CCC1CC2

Solubility

Soluble in DMSO

Synonyms

aceclidin, aceclidine, aceclidine hydrochloride, Glaucadrine, Glaucocare, Glaucostat, Glaucotat

Canonical SMILES

CC(=O)OC1CN2CCC1CC2

Description

The exact mass of the compound Aceclidine is 169.1103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758239. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines - Supplementary Records. It belongs to the ontological category of quinuclidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Glaucoma Treatment

Aceclidine's primary function is to reduce intraocular pressure, a key factor in glaucoma progression. It achieves this by acting as a parasympathomimetic agent, mimicking the effects of the neurotransmitter acetylcholine. This mechanism increases outflow of aqueous humor, the fluid within the eye, thereby lowering pressure.

Studies have shown Aceclidine to be effective in lowering intraocular pressure and may offer some advantages over other glaucoma medications, such as pilocarpine. For instance, some research suggests Aceclidine may cause fewer side effects like blurred vision.

Here are some sources for further reading on Aceclidine's use in glaucoma:

  • A product description of Aceclidine hydrochloride mentioning its use in glaucoma: Aceclidine hydrochloride for glaucoma:

Neurological Applications

Beyond glaucoma, researchers are exploring the potential of Aceclidine in treating neurological disorders like Alzheimer's disease and Parkinson's disease. These conditions are characterized by the degeneration of cholinergic neurons, which use acetylcholine for communication.

Here are some sources for further reading on the research into Aceclidine for neurological applications:

  • A review article discussing Aceclidine's potential therapeutic effects, including those in Alzheimer's disease: Aceclidine's therapeutic effects:

Aceclidine is a parasympathomimetic agent primarily used in the treatment of open-angle glaucoma and narrow-angle glaucoma. It is known for its ability to decrease intraocular pressure by acting as a muscarinic acetylcholine receptor agonist, which facilitates the contraction of the iris muscle and enhances outflow facility of aqueous humor in the eye. The compound has a molecular formula of C9H15NO2C_9H_{15}NO_2 and a molecular weight of approximately 169.22 g/mol .

In the context of glaucoma, Aceclidine is believed to lower intraocular pressure by increasing outflow of aqueous humor from the eye. The exact mechanism by which it achieves this effect is still under investigation, but it likely involves its parasympathomimetic properties [].

Typical of esters and amines. Its primary reaction involves hydrolysis, where it can be converted into its corresponding acid and alcohol upon interaction with water, particularly under acidic or basic conditions. The compound can also participate in deacetylation, leading to the formation of quinuclidine derivatives .

Example Reaction: Hydrolysis

Aceclidine+H2OQuinuclidine+Acetic Acid\text{Aceclidine}+H_2O\rightarrow \text{Quinuclidine}+\text{Acetic Acid}

Aceclidine exhibits significant biological activity as it stimulates muscarinic acetylcholine receptors, leading to several physiological effects:

  • Intraocular Pressure Reduction: By enhancing aqueous humor outflow, it effectively lowers intraocular pressure, making it beneficial in treating glaucoma .
  • CNS Penetration: Studies indicate that aceclidine can penetrate the central nervous system in animal models, although data regarding human CNS activity is limited .

The synthesis of aceclidine was first reported in 1960. The common method involves the reaction of quinuclidine with acetic anhydride or acetyl chloride, leading to the formation of aceclidine through acetylation. The process can be summarized as follows:

  • Starting Material: Quinuclidine
  • Reagent: Acetic Anhydride or Acetyl Chloride
  • Reaction Conditions: Typically conducted under reflux conditions.

General Reaction Scheme

Quinuclidine+Acetic AnhydrideAceclidine+Acetic Acid\text{Quinuclidine}+\text{Acetic Anhydride}\rightarrow \text{Aceclidine}+\text{Acetic Acid}

Aceclidine is primarily utilized in ophthalmology for:

  • Treatment of Glaucoma: It is administered as a topical eye drop solution to manage intraocular pressure .
  • Miotic Agent: Due to its ability to constrict pupils, it finds use in various ophthalmic procedures.

Despite its efficacy, aceclidine has not been approved for clinical use in the United States but is available in several European countries .

Research on aceclidine has highlighted its interactions with various muscarinic receptors, particularly M2 and M3 subtypes. These interactions are crucial for its pharmacological effects:

  • M2 Receptor: Involved in inhibiting adenylate cyclase and modulating calcium ion release.
  • M3 Receptor: Mediates smooth muscle contraction and glandular secretion .

Adverse effects associated with aceclidine include increased salivation and bradycardia when administered at high doses .

Aceclidine shares structural similarities with several other compounds that also act on the cholinergic system. Below is a comparison with notable similar compounds:

CompoundStructure RelationPrimary UseUnique Feature
TalsaclidineSimilar bicyclic structureGlaucoma treatmentMore selective for M3 receptor
MuscarineNatural alkaloidResearch on cholinergic effectsNaturally occurring compound
PilocarpineAlkaloid derivativeGlaucoma treatmentStronger agonist effect on receptors
CarbacholCarbamate derivativeGlaucoma treatmentLonger duration of action

Aceclidine's unique feature lies in its biphasic effect on outflow facility at lower concentrations, which distinguishes it from other agents that may not exhibit this property .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Exact Mass

169.110278721 g/mol

Monoisotopic Mass

169.110278721 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0578K3ELIO

MeSH Pharmacological Classification

Miotics

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EB - Parasympathomimetics
S01EB08 - Aceclidine

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM1 [HSA:1128] [KO:K04129]

Other CAS

827-61-2

Wikipedia

Aceclidine

Dates

Modify: 2023-08-15

Role of cholinergic and cytokine regulation of T cell function in stimulation and inhibition of immune reactions in intoxication by organophosphorus compounds in different doses

P F Zabrodskii, V F Kirichuk, V G Lim, I H Yafarova, A V Kuzmin
PMID: 20396698   DOI: 10.1007/s10517-010-0722-9

Abstract

Experiments on outbred albino rats showed that administration of acetylcholine and aceclidine in a dose of 0.1 LD50 for 3 days and of dimethyl dichlorovinyl phosphate (organophosphorus compound) in a single dose of 0.05 LD50 stimulated the function of Th1 and Th2 lymphocytes and cytokine production by these cells. Dimethyl dichlorovinyl phosphate in a single dose of 0.5 LD50 produced an opposite effect. Acetylcholine and aceclidine stimulated activity of acetylcholinesterase in T cells, while dimethyl dichlorovinyl phosphate in a single dose of 0.5 LD50 inhibited it. During acute intoxication, the organophosphorus compound, depending on the dose, can stimulate (acetylcholine effect) and inhibit the immune reactions (acetylcholinesterase inhibition of T cells).


Effectiveness of daily use of brimonidine as antimydriatic agent

Sandra Brown
PMID: 19781497   DOI: 10.1016/j.jcrs.2009.06.016

Abstract




[The role of M-cholinoreceptors in the regulation of Th1 and Th2 lymphocyte functions]

P F Zabrodskiĭ, V G Germanchuk, V G Mandych
PMID: 18488908   DOI:

Abstract

Experiments on Wistar rats showed that the activation of m-cholinoreceptors by aceclidine (daily administration in a dose of 0.05 LD50, s.c., for 3 days) enhanced the function of Th1 lymphocytes to a greater extent in comparison to Th2 lymphocytes. The blockage of m-cholinoreceptors by the atropin led to a more pronounced suppression of Th2 lymphocytes function in comparison to Th1 cells.


Photic sensitivity ranges of hamster pupillary and circadian phase responses do not overlap

Roelof A Hut, Malgorzata Oklejewicz, Camille Rieux, Howard M Cooper
PMID: 18258756   DOI: 10.1177/0748730407311851

Abstract

Mammalian retinal photoreceptors form an irradiance detection system that drives many nonvisual responses to light such as pupil reflex and resetting of the circadian clock. To understand the role of pupil size in circadian light responses, pupil diameter was pharmacologically manipulated and the effect on behavioral phase shifts at different irradiance levels was studied in the Syrian hamster. Dose-response curves for steady-state pupil size and for behavioral phase shifts were constructed for 3 pupil conditions (dilated, constricted, and control). Retinal irradiance was calculated from corneal irradiance, pupil size, retinal surface area, and absorption of ocular media. The sensitivity of photic responses to retinal irradiance is approximately 1.5 log units higher than to corneal irradiance. When plotted against corneal irradiance, pharmacological pupil constriction reduces the light sensitivity of the circadian system, but pupil dilation has no effect. As expected, when plotted against retinal irradiance all dose-response curves superimposed, confirming that the circadian system responds to photon flux on the retina. Pupil dilation does not increase the circadian response to increasing irradiance, since the response of the circadian system attains saturation at irradiance levels lower than those required to induce pupil constriction. The main finding shows that due to the different response sensitivities, the effect of pupil constriction on the light sensitivity of the circadian system in the hamster under natural conditions is virtually negligible. We further suggest the existence of distinct modulating mechanisms for the differential retinal irradiance sensitivity of the pupil system and the circadian system, which enables the different responses to be tuned to their specific tasks while using similar photoreceptive input.


Aceclidine, brimonidine tartrate, and dapiprazole: comparison of miotic effect and tolerability under different lighting conditions

Annalisa Canovetti, Marco Nardi, Michele Figus, Paolo Fogagnolo, Umberto Benelli
PMID: 19101423   DOI: 10.1016/j.jcrs.2008.09.009

Abstract

To evaluate the effect of 3 types of topically applied miotic eyedrops on the pupil diameter in normal eyes.
Department of Neurosciences, Section of Ophthalmology, University of Pisa, Pisa, Italy.
This prospective study comprised 60 eyes of 30 healthy volunteers treated with aceclidine 0.02%, brimonidine tartrate 0.20%, and dapiprazole 0.25%. Pupil diameter was measured under scotopic, mesopic (4 lux), and photopic (50 lux) conditions using an infrared pupillometer incorporated into a CSO topographer. The first measurement was obtained before single instillation of 1 type of miotic eyedrop. Subsequent measurements were taken after 30, 120, and 240 minutes. Each additional medication was tested after an interval of at least 6 weeks to avoid possible effects from the previously administered drug. All patients received a questionnaire and were asked to grade the tolerability of each eyedrop using a subjective scoring system.
Aceclidine 0.02% had no significant miotic effect. Brimonidine tartrate 0.20% caused significant miosis within 30 minutes and 120 minutes; after 240 minutes, the effect under all luminance conditions decreased to baseline levels without reaching the initial level. Dapiprazole 0.25% had a miotic effect similar to that of brimonidine but produced many side effects including hyperemia and burning, which many patients said caused significant discomfort.
Brimonidine tartrate 0.20% had the best miotic effect of the 3 agents tested and was well tolerated by the patients. The reproducible miotic effect of brimonidine tartrate under all lighting conditions might benefit postoperative refractive patients who report night-vision difficulties related to large pupils.


Estimation of agonist activity at G protein-coupled receptors: analysis of M2 muscarinic receptor signaling through Gi/o,Gs, and G15

Michael T Griffin, Katherine W Figueroa, Sarah Liller, Frederick J Ehlert
PMID: 17392404   DOI: 10.1124/jpet.107.120857

Abstract

We developed novel methods for analyzing the concentration-response curve of an agonist to estimate the product of observed affinity and intrinsic efficacy, expressed relative to that of a standard agonist. This parameter, termed intrinsic relative activity (RA(i)), is most applicable for the analysis of responses at G protein-coupled receptors. RA(i) is equivalent to the potency ratios that agonists would exhibit in a hypothetical, highly sensitive assay in which all agonists behave as full agonists, even those with little intrinsic efficacy. We investigated muscarinic responses at the M(2) receptor, including stimulation of phosphoinositide hydrolysis through G(alpha15) in HEK 293T cells, inhibition of cAMP accumulation through G(i) in Chinese hamster ovary (CHO) cells, and stimulation of cAMP accumulation through G(s) in CHO cells treated with pertussis toxin. The RA(i) values of carbachol, oxotremorine-M, and the enantiomers of aceclidine were approximately the same in the three assay systems. In contrast, the activity of 4-[[N-[3-chlorophenyl]carbamoy]oxy-2-butynyl]trimethylammonium chloride (McN-A-343) was approximately 10-fold greater at M(2) receptors coupled to G(alpha15) in HEK 293T cells compared with M(2) receptors coupled to G(i) in the same cells or in CHO cells. Our results show that the RA(i) estimate is a useful measure for quantifying agonist activity across different assay systems and for detecting agonist directed signaling.


Aceclidine and pilocarpine interact differently with muscarinic receptor in isolated rabbit iris muscle

Liang Zhu, Yong-Yao Cui, Ju-Mei Feng, Xing-Jun Wu, Hong-Zhuan Chen
PMID: 16229863   DOI: 10.1016/j.lfs.2005.07.034

Abstract

The relationship between muscarinic receptor affinity states and the contractile response to the muscarinic agonists carbachol, aceclidine, and pilocarpine, has been examined in the isolated rabbit iris muscle. Contraction of the iris muscle by carbachol and aceclidine was more potent and/or more efficacious than the response to pilocarpine. Analysis of [3H]-Quinuclidinyl benzilate (QNB) binding showed that while both carbachol and aceclidine bound to high- and low-affinity forms of the muscarinic receptor, pilocarpine bound to one affinity state. The efficacy of carbachol and aceclidine to stimulate contraction of the iris muscle was consistent with receptor occupancy theory only when considering the low-affinity state of the muscarinic receptor, and activation of the low-affinity rather than high-affinity binding state of the receptor is likely to mediate the contraction of iris muscle. Therefore, the typical anti-glaucoma muscarinic agonists aceclidine and pilocarpine may interact differently with their target receptors in isolated rabbit iris muscle.


Role of nicotinic and muscarinic cholinoreceptors in the realization of the cholinergic anti-inflammatory pathway during the early phase of sepsis

P F Zabrodskii, V G Lim, M S Shekhter, A V Kuzmin
PMID: 23113262   DOI: 10.1007/s10517-012-1803-8

Abstract

Stimulation of nicotinic and muscarinic cholinoreceptors (nAChR, mAChR) in outbred albino mice with nicotine and aceclidine, respectively, in single equilethal doses 0.5 DL(50)6 h before sepsis induction significantly reduced animal mortality due to a decrease in blood concentrations of proinflammatory cytokines IL-1β, IL-6, and MIP-2. Stimulation of mAChR (injection of aceclidine) stimulated the neutrophilic phagocytic and metabolic activity. Realization of the cholinergic anti-inflammatory pathway (stimulation of the peripheral nicotinic cholinoreceptors (α7nAChR) and central muscarinic cholinoreceptors (mAChR) was modulated by stimulation of the muscarinic cholinoreceptors of the phagocytic monocytic system cells.


Pharmacological management of night vision disturbances after refractive surgery Results of a randomized clinical trial

Alessandro Randazzo, Francesco Nizzola, Luca Rossetti, Nicola Orzalesi, Paolo Vinciguerra
PMID: 16246781   DOI: 10.1016/j.jcrs.2005.02.042

Abstract

To evaluate the efficacy and safety of diluted aceclidine eyedrops in reducing night vision disturbances after refractive surgery.
Department of Ophthalmology, Istituto Clinico Humanitas, Rozzano-Milano, Italy.
This double-masked randomized clinical trial included 30 patients (60 eyes) with chronic night vision disturbance after refractive surgery. Patients were randomly allocated to receive (1) placebo, (2) aceclidine 0.016%, or (3) aceclidine 0.032%. Drugs were administered once or twice daily. Anterior segment, haze, uncorrected visual acuity, best corrected visual acuity, intraocular pressure, corneal maps, and scotopic pupil size were determined at baseline and at follow-up examinations (15 and 30 days after inclusion). Halos and double vision 4-step scales were built to determine subjective grading of night vision disturbance, and the root mean square (RMS) was calculated to determine objective changes in night vision disturbance.
The effect of diluted aceclidine started about 15 minutes after instillation and lasted for about 5 hours. No difference between the 2 dilutions could be found. Thirty-nine of 40 treated eyes showed a reduction in night vision disturbance. The mean reduction in halos and double vision grading was 1.42 +/- 0.5 (SD) and 1.14 +/- 0.4, respectively. A mean decrease in pupil size of 2.5 mm was measured. Thirty minutes after the instillation of diluted aceclidine, the topography-derived wavefront error showed a statistically significant reduction in RMS values (total, spherical, astigmatic, coma, and higher order), which was maintained for 5 hours. A transitory conjunctival hyperemia was the only side effect reported.
Diluted aceclidine seemed to be an effective and safe treatment for night vision disturbance following refractive surgery.


[Aceclidine- a new preparation for treatment of postoperative atony of the intestines and urinary bladder]

K A ZAITSEVA, M D MASHKOVSKII
PMID: 13787701   DOI:

Abstract




Explore Compound Types